molecular formula C24H36N4O6S2 B1251998 Romidepsin (FK228, depsipeptide)

Romidepsin (FK228, depsipeptide)

カタログ番号: B1251998
分子量: 540.7 g/mol
InChIキー: OHRURASPPZQGQM-QSVHVVLASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.

科学的研究の応用

Anticancer Activity in Hematologic Malignancies

Romidepsin is noted for its efficacy in hematologic malignancies, particularly in T-cell lymphoma. In peripheral T-cell lymphoma (PTCL), it has shown clinical activity with durable responses, effective in various subtypes including PTCL NOS, angioimmunoblastic, ALK-negative anaplastic large cell lymphoma, and enteropathy-associated T-cell lymphoma. It exhibits similar effectiveness in cutaneous T-cell lymphoma (CTCL), demonstrating significant and durable responses in patients (Piekarz et al., 2011); (Piekarz et al., 2009).

Molecular Mechanisms and Modes of Action

Romidepsin acts as a potent histone deacetylase inhibitor, mainly against class I histone deacetylase enzymes. It affects gene expression, cell cycle regulation, apoptosis induction, DNA repair, protein acetylation, and autophagy induction. Its development as a therapy for hematologic malignancies has been significant, leading to its approval for treating CTCL (Harrison et al., 2012).

Dual Inhibitory Effects on HDAC and PI3K

Romidepsin has been identified as an HDAC/PI3K dual inhibitor, showing potential in cancer therapy beyond its histone deacetylase inhibitory activity. This dual inhibition results in stronger cytotoxic effects in human cancer cells, making it a candidate for novel drug development in cancer treatment (Saijo et al., 2015).

Application in Acute Kidney Injury

In a mouse model of lipopolysaccharide-induced acute kidney injury, Romidepsin has shown promising results. It significantly reduced levels of injury markers and was associated with down-regulation of the CYP2E1 gene, suggesting its potential application beyond cancer treatment (Cheng et al., 2020).

Enhancing Effects with Other Agents

Romidepsin's antitumor activity can be enhanced when combined with other agents. Studies have shown that certain compounds can potentiate Romidepsin's HDAC inhibitory and antitumor activity, as observed in bladder cancer cells (Fan et al., 2008).

Diverse Clinical Trials

Romidepsin has been evaluated in various clinical trials for different cancers, including thyroid, lung, ovarian, and neuroblastoma, often in combination with other treatments. These studies explore its broader potential in oncology beyond lymphomas (Piekarz et al., 2008); (Schrump et al., 2007).

特性

分子式

C24H36N4O6S2

分子量

540.7 g/mol

IUPAC名

(1R,4S,7Z,10S,16E,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/b9-7+,16-6-/t15-,17+,19+,20-/m0/s1

InChIキー

OHRURASPPZQGQM-QSVHVVLASA-N

異性体SMILES

C/C=C\1/C(=O)N[C@H](C(=O)O[C@@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C(C)C)C(C)C

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

正規SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

ピクトグラム

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Romidepsin (FK228, depsipeptide)
Reactant of Route 2
Romidepsin (FK228, depsipeptide)
Reactant of Route 3
Romidepsin (FK228, depsipeptide)
Reactant of Route 4
Romidepsin (FK228, depsipeptide)
Reactant of Route 5
Romidepsin (FK228, depsipeptide)
Reactant of Route 6
Romidepsin (FK228, depsipeptide)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。